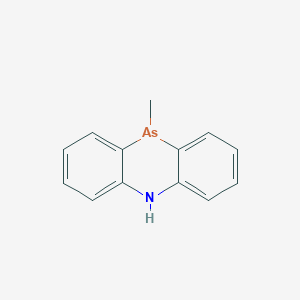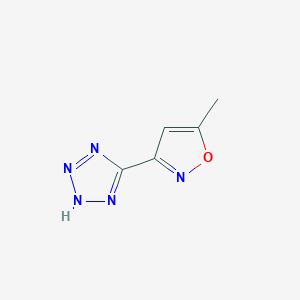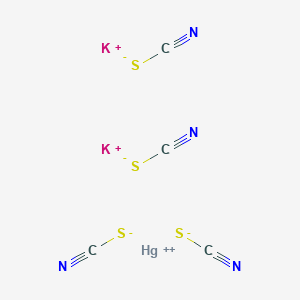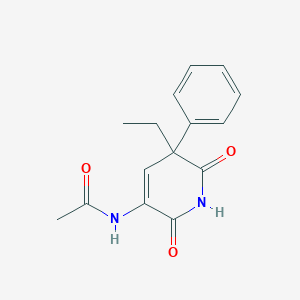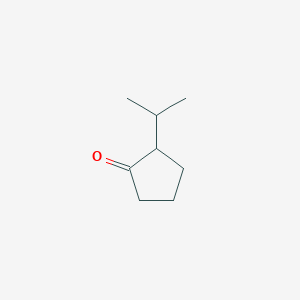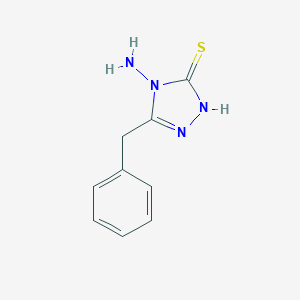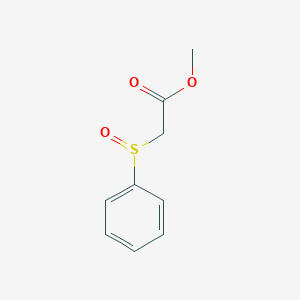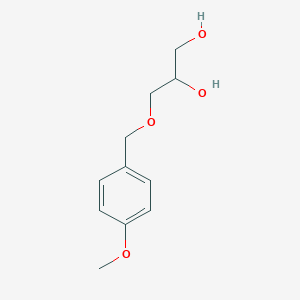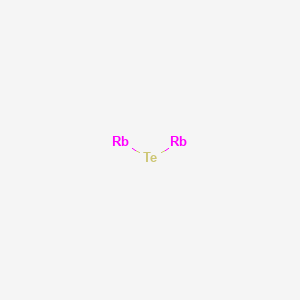
Iron molybdenum oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron molybdenum oxide (FeMoO) is a unique material that has garnered attention from researchers due to its potential applications in various fields. It is a mixed metal oxide that contains both iron and molybdenum, and it exhibits interesting physical and chemical properties.
Mecanismo De Acción
The mechanism of action of Iron molybdenum oxide is not fully understood, but it is believed to involve the interaction between the metal ions and the surrounding environment. Iron molybdenum oxide has a high surface area, which allows for the adsorption of molecules onto its surface. The metal ions in Iron molybdenum oxide can also undergo redox reactions, which can lead to the formation of active sites for catalysis.
Efectos Bioquímicos Y Fisiológicos
Iron molybdenum oxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity towards cells and has been used in cell imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iron molybdenum oxide has several advantages for lab experiments such as its high surface area, stability, and low toxicity. However, it also has limitations such as its high cost and difficulty in synthesis.
Direcciones Futuras
Iron molybdenum oxide has several future directions for research such as improving its catalytic activity, exploring its gas sensing properties, and developing new energy storage devices. Iron molybdenum oxide can also be used in the development of new materials for environmental remediation and water treatment.
Conclusion
In conclusion, Iron molybdenum oxide is a unique material that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Iron molybdenum oxide and its applications in various fields.
Métodos De Síntesis
Iron molybdenum oxide can be synthesized using various methods such as sol-gel, hydrothermal, and co-precipitation. The sol-gel method involves mixing metal alkoxides with a solvent to form a gel, which is then dried and calcined to obtain Iron molybdenum oxide. The hydrothermal method involves heating metal salts in an aqueous solution under high pressure and temperature to obtain Iron molybdenum oxide. The co-precipitation method involves mixing metal salts in an aqueous solution and adding a precipitating agent to obtain Iron molybdenum oxide.
Aplicaciones Científicas De Investigación
Iron molybdenum oxide has various scientific research applications such as catalysis, gas sensing, and energy storage. It has been used as a catalyst for the conversion of biomass into biofuels, and it has shown promising results. Iron molybdenum oxide has also been used as a gas sensor for the detection of toxic gases such as carbon monoxide and nitrogen dioxide. It has been found to exhibit excellent sensitivity and selectivity towards these gases. Iron molybdenum oxide has also been used as an electrode material for energy storage devices such as supercapacitors and batteries.
Propiedades
Número CAS |
11115-97-2 |
|---|---|
Nombre del producto |
Iron molybdenum oxide |
Fórmula molecular |
Fe2Mo2O9-12 |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
iron(3+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Fe.2Mo.9O/q2*+3;;;9*-2 |
Clave InChI |
NGJMAOMHPSCKKA-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
Otros números CAS |
13769-81-8 |
Descripción física |
OtherSolid; PelletsLargeCrystals |
Sinónimos |
Iron molybdenum oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



